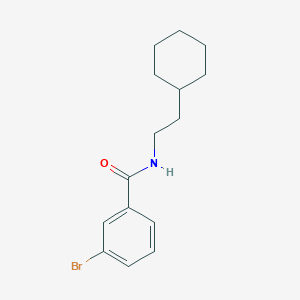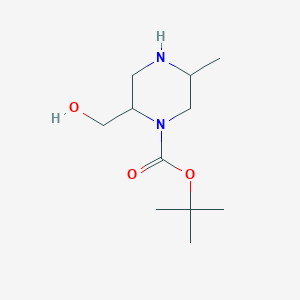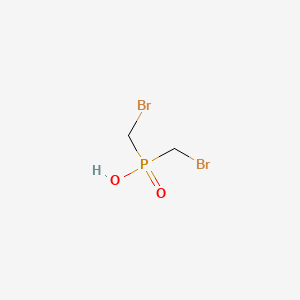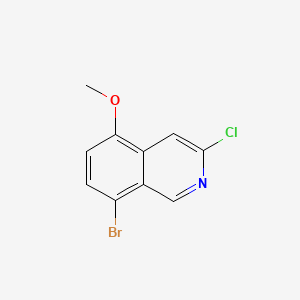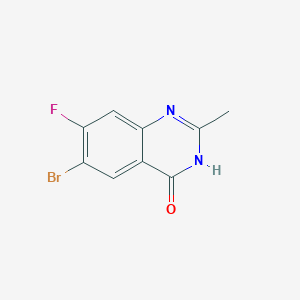
4-Bromo-3-fluoro-5-methylthiophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-fluoro-5-methylbenzenethiol is an aromatic compound with a thiol group attached to a benzene ring substituted with bromine, fluorine, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-5-methylbenzenethiol typically involves multi-step reactions starting from benzene derivatives. One common approach is:
Bromination: Introduction of the bromine atom using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor.
Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃).
Thiol Introduction: Introduction of the thiol group using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for 4-bromo-3-fluoro-5-methylbenzenethiol may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-Bromo-3-fluoro-5-methylbenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Disulfides: Formed from oxidation of the thiol group.
Sulfonic Acids: Formed from further oxidation.
Substituted Benzenes: Formed from nucleophilic aromatic substitution.
科学的研究の応用
4-Bromo-3-fluoro-5-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-3-fluoro-5-methylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-Bromo-3-fluorobenzenethiol: Lacks the methyl group, which can affect its reactivity and applications.
3-Fluoro-5-methylbenzenethiol: Lacks the bromine atom, which can influence its chemical properties.
4-Bromo-5-methylbenzenethiol:
Uniqueness
4-Bromo-3-fluoro-5-methylbenzenethiol is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring, which provides distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C7H6BrFS |
|---|---|
分子量 |
221.09 g/mol |
IUPAC名 |
4-bromo-3-fluoro-5-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrFS/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3 |
InChIキー |
ASMGIYYZZFVVNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Br)F)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


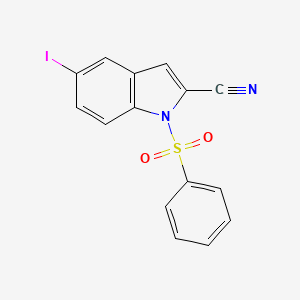
![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)
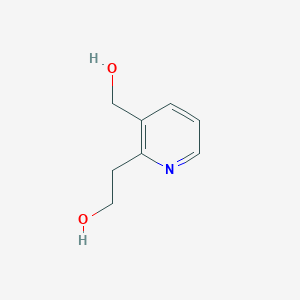
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)
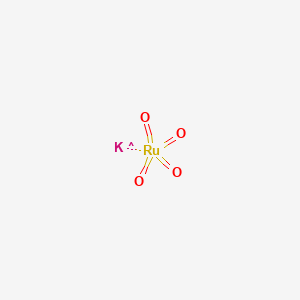
![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)

